molecular formula C13H13N3O2S B231992 4-methyl-N-[(Z)-pyridin-3-ylmethylideneamino]benzenesulfonamide CAS No. 19350-76-6

4-methyl-N-[(Z)-pyridin-3-ylmethylideneamino]benzenesulfonamide

Cat. No.: B231992
CAS No.: 19350-76-6
M. Wt: 275.33 g/mol
InChI Key: PMQPVPKXDUISEM-GDNBJRDFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives, including those similar to the compound , has been described in the literature . The process involves the intramolecular cyclization rearrangement reaction of a previously prepared chloroacetamide derivative .


Molecular Structure Analysis

The molecular structure of “4-methyl-N-[(Z)-pyridin-3-ylmethylideneamino]benzenesulfonamide” consists of a benzenesulfonamide core with a 4-methyl group and a pyridin-3-ylmethylideneamino group.

Scientific Research Applications

Antimicrobial Activity

4-Methyl-N-[(Z)-pyridin-3-ylmethylideneamino]benzenesulfonamide and its derivatives have demonstrated promising antimicrobial properties. A study highlighted the synthesis of N-pyridin-3-yl-benzenesulfonamide, which showed significant antimicrobial activity against various bacterial strains, including Gram-positive and Gram-negative bacteria (Ijuomah, Ike, & Obi, 2022).

Anticancer Activity

Research has also explored the anticancer potential of benzenesulfonamide derivatives. For instance, a series of N-(guanidinyl)benzenesulfonamides showed notable anticancer activity against human breast tumor cells, suggesting their potential as therapeutic agents (Ghorab, El-Gazzar, & Alsaid, 2014). Additionally, other benzenesulfonamide derivatives have been evaluated for their effectiveness against colorectal and cervix carcinoma cell lines, with certain compounds showing marked anticancer activity (Karakuş et al., 2018).

Application in Drug Development

The structure of this compound lends itself to applications in drug development. One study synthesized and characterized compounds for potential use as candidate compounds in developing HIV-1 infection prevention drugs (Cheng De-ju, 2015).

Mechanism of Action

While the specific mechanism of action for “4-methyl-N-[(Z)-pyridin-3-ylmethylideneamino]benzenesulfonamide” is not explicitly stated, benzenesulfonamide derivatives have been studied for their inhibitory effects on carbonic anhydrase IX . This enzyme is overexpressed in many solid tumors, and its inhibition can be a useful target for discovering novel antiproliferative agents .

Safety and Hazards

The safety and hazards associated with “4-methyl-N-[(Z)-pyridin-3-ylmethylideneamino]benzenesulfonamide” are not explicitly mentioned in the available resources. Sigma-Aldrich, a supplier of the compound, states that it is sold as-is without any warranties, and the buyer assumes responsibility to confirm product identity and/or purity .

Future Directions

The future directions for research on “4-methyl-N-[(Z)-pyridin-3-ylmethylideneamino]benzenesulfonamide” and similar compounds could involve further exploration of their potential as antiproliferative agents, given their inhibitory effects on carbonic anhydrase IX . Additionally, their potential antimicrobial activity could also be a focus of future research .

Properties

IUPAC Name

4-methyl-N-[(Z)-pyridin-3-ylmethylideneamino]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2S/c1-11-4-6-13(7-5-11)19(17,18)16-15-10-12-3-2-8-14-9-12/h2-10,16H,1H3/b15-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMQPVPKXDUISEM-GDNBJRDFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C\C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10419947
Record name NSC263849
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10419947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19350-76-6
Record name NSC263849
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263849
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC263849
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10419947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.